
N-(1-cyano-1-methyl-3-phenylpropyl)-6-methylpyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyano-1-methyl-3-phenylpropyl)-6-methylpyridine-3-carboxamide, also known as CPP-ACP, is a bioactive molecule that has gained significant attention in the scientific community due to its potential applications in various fields. CPP-ACP is a derivative of casein phosphopeptides (CPPs) and is known for its ability to promote tooth remineralization, inhibit dental caries, and improve oral health.
Mechanism of Action
The mechanism of action of N-(1-cyano-1-methyl-3-phenylpropyl)-6-methylpyridine-3-carboxamide is not fully understood, but it is believed to involve the binding of N-(1-cyano-1-methyl-3-phenylpropyl)-6-methylpyridine-3-carboxamide to tooth enamel and the formation of a protective layer that prevents demineralization and promotes remineralization. N-(1-cyano-1-methyl-3-phenylpropyl)-6-methylpyridine-3-carboxamide is also believed to inhibit the growth of cariogenic bacteria and promote the growth of beneficial bacteria in the oral cavity.
Biochemical and Physiological Effects:
N-(1-cyano-1-methyl-3-phenylpropyl)-6-methylpyridine-3-carboxamide has been shown to have a number of biochemical and physiological effects, including the promotion of tooth remineralization, the inhibition of dental caries, the inhibition of bacterial growth, and the modulation of the immune response. N-(1-cyano-1-methyl-3-phenylpropyl)-6-methylpyridine-3-carboxamide has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential anticancer properties.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(1-cyano-1-methyl-3-phenylpropyl)-6-methylpyridine-3-carboxamide in lab experiments is its ability to promote tooth remineralization and inhibit dental caries, which makes it a valuable tool for studying oral health. However, N-(1-cyano-1-methyl-3-phenylpropyl)-6-methylpyridine-3-carboxamide can be difficult to synthesize and purify, which can limit its availability for lab experiments. In addition, N-(1-cyano-1-methyl-3-phenylpropyl)-6-methylpyridine-3-carboxamide can be expensive, which can limit its use in large-scale studies.
Future Directions
There are many potential future directions for research on N-(1-cyano-1-methyl-3-phenylpropyl)-6-methylpyridine-3-carboxamide. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the investigation of N-(1-cyano-1-methyl-3-phenylpropyl)-6-methylpyridine-3-carboxamide's potential anticancer properties and its use as a drug delivery system. Additionally, there is a need for further studies on the safety and efficacy of N-(1-cyano-1-methyl-3-phenylpropyl)-6-methylpyridine-3-carboxamide in various applications, as well as studies on its potential use in other fields, such as agriculture and environmental science.
In conclusion, N-(1-cyano-1-methyl-3-phenylpropyl)-6-methylpyridine-3-carboxamide is a bioactive molecule that has potential applications in various fields. Its ability to promote tooth remineralization, inhibit dental caries, and improve oral health has made it a valuable tool for studying oral health. Further research is needed to fully understand its mechanism of action and to explore its potential applications in other fields.
Synthesis Methods
N-(1-cyano-1-methyl-3-phenylpropyl)-6-methylpyridine-3-carboxamide is synthesized from casein, a protein found in milk, using a combination of enzymatic and chemical processes. The synthesis method involves the enzymatic hydrolysis of casein to produce CPPs, which are then modified chemically to produce N-(1-cyano-1-methyl-3-phenylpropyl)-6-methylpyridine-3-carboxamide. The chemical modification involves the addition of a cyano group, a methyl group, and a pyridine ring to the CPP molecule.
Scientific Research Applications
N-(1-cyano-1-methyl-3-phenylpropyl)-6-methylpyridine-3-carboxamide has been extensively studied for its potential applications in various fields, including dentistry, medicine, and food science. In dentistry, N-(1-cyano-1-methyl-3-phenylpropyl)-6-methylpyridine-3-carboxamide has been shown to promote tooth remineralization, inhibit dental caries, and improve oral health. In medicine, N-(1-cyano-1-methyl-3-phenylpropyl)-6-methylpyridine-3-carboxamide has been studied for its potential anticancer properties and as a drug delivery system. In food science, N-(1-cyano-1-methyl-3-phenylpropyl)-6-methylpyridine-3-carboxamide has been used as a functional ingredient in dairy products to improve their nutritional value and shelf life.
properties
IUPAC Name |
N-(2-cyano-4-phenylbutan-2-yl)-6-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-14-8-9-16(12-20-14)17(22)21-18(2,13-19)11-10-15-6-4-3-5-7-15/h3-9,12H,10-11H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKPVFQVUKFNANJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)NC(C)(CCC2=CC=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

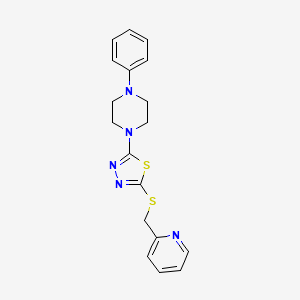

![2-chloro-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B2759423.png)

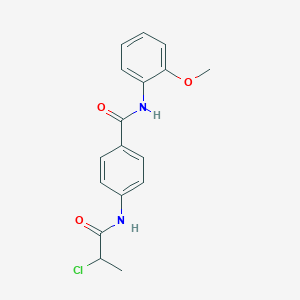
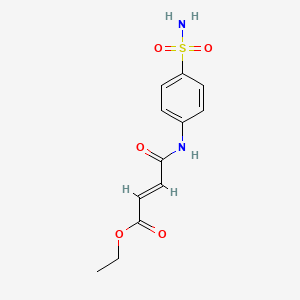
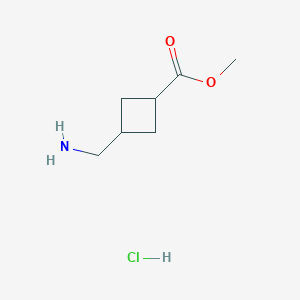
![N-[(2-chlorophenyl)methyl]methanesulfonamide](/img/structure/B2759435.png)
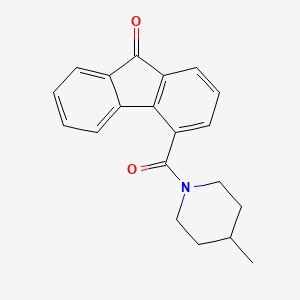
![7-hydroxy-3-(pyridin-2-yl)-8-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methyl)-2H-chromen-2-one](/img/structure/B2759439.png)
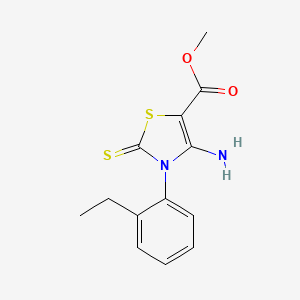
![N-(2-chlorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2759442.png)

![2-((9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2759444.png)